molecular formula C90H111N21O24 B158674 N(1)Gly-DL-Phe-DL-xiIle-Gly-DL-Trp-Gly-DL-Asn-DL-Asp(1)-DL-xiIle-DL-Phe-Gly-DL-Ala(imidazol-2-yl)-DL-Tyr-DL-Ser-Gly-DL-Asp-DL-Phe-OH CAS No. 133658-45-4

N(1)Gly-DL-Phe-DL-xiIle-Gly-DL-Trp-Gly-DL-Asn-DL-Asp(1)-DL-xiIle-DL-Phe-Gly-DL-Ala(imidazol-2-yl)-DL-Tyr-DL-Ser-Gly-DL-Asp-DL-Phe-OH

Cat. No. B158674
M. Wt: 1871 g/mol
InChI Key: PXMKNCAIFBQHPS-WKRAVPHXSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and structural formula. It may also include its role or function if it’s a known biological molecule.



Synthesis Analysis

This would involve detailing the steps, reagents, and conditions necessary to synthesize the compound from readily available starting materials.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule, which can be done using techniques like X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

This would involve studying how the compound reacts with other compounds. The type of reactions it undergoes can give clues about its functional groups and structure.



Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.


Scientific Research Applications

Analytical Techniques

  • RP-HPLC in Cyclic Dipeptide Separation : Research by Perzborn, Syldatk, and Rudat (2013) discusses the use of reversed-phase high-performance liquid chromatography (RP-HPLC) for detecting and separating diketopiperazines (DKPs) and their linear dipeptide counterparts. This technique is relevant for analyzing cyclic dipeptides similar in structure to N(1)Gly-DL-Phe-DL-xiIle-Gly-DL-Trp-Gly-DL-Asn-DL-Asp(1)-DL-xiIle-DL-Phe-Gly-DL-Ala(imidazol-2-yl)-DL-Tyr-DL-Ser-Gly-DL-Asp-DL-Phe-OH (Perzborn, M., Syldatk, C., & Rudat, J., 2013).

Peptide Release Kinetics

  • In Vitro Release from dl–PLGA Microspheres : A study by Okumu, Cleland, and Borchardt (1997) examined how the size, charge, and conformation of peptides affect their release from microspheres of poly (d,l-lactic-co-glycolic) acid. This is pertinent for understanding the delivery mechanisms of complex peptides, including the one (Okumu, F., Cleland, J., & Borchardt, R., 1997).

Chromatographic Analysis

  • High-Performance Liquid Chromatography : Jin, Nagakura, Murofushi, Miyahara, and Toyo’oka (1998) investigated the total resolution of DL-amino acids using a fluorescent chiral tagging reagent, relevant for the chromatographic analysis of complex peptides like N(1)Gly-DL-Phe-DL-xiIle-Gly-DL-Trp-Gly-DL-Asn-DL-Asp(1)-DL-xiIle-DL-Phe-Gly-DL-Ala(imidazol-2-yl)-DL-Tyr-DL-Ser-Gly-DL-Asp-DL-Phe-OH (Jin, D. et al., 1998).

Enzymatic Stability and Degradation

  • Deltorphin Degradation by Peptidases : Sasaki, Chiba, Ambo, and Suzuki (1994) focused on the metabolic stability of deltorphin peptides and their analogs in the presence of brain synaptosomal peptidases. Insights from this study are crucial for understanding the enzymatic stability and potential degradation pathways of complex peptides (Sasaki, Y., Chiba, T., Ambo, A., & Suzuki, K., 1994).

Luminescence Properties

  • Coordination Geometries in Europium(III) Complexes : Research by Yamauchi, Hashibe, Murase, Hagiwara, Matsumoto, and Tsuchimoto (2013) explored the luminescence properties of europium(III) complexes with tridentate ligands, which could provide insights into the photophysical properties of similarly structured peptides (Yamauchi, S. et al., 2013).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.


Future Directions

This would involve hypothesizing potential applications for the compound based on its properties and effects.


properties

IUPAC Name

3-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[20-(2-amino-2-oxoethyl)-5-benzyl-8-butan-2-yl-14-(1H-indol-3-ylmethyl)-3,6,9,12,15,18,21,25-octaoxo-1,4,7,10,13,16,19,22-octazacyclopentacosane-23-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-2-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-[(1-carboxy-2-phenylethyl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C90H111N21O24/c1-5-48(3)77-88(132)99-46-75(120)101-61(36-54-41-94-57-25-17-16-24-56(54)57)80(124)97-43-72(117)102-62(37-68(91)114)83(127)106-64(39-70(115)95-42-71(116)100-59(86(130)110-77)33-51-20-12-8-13-21-51)87(131)111-78(49(4)6-2)89(133)107-58(32-50-18-10-7-11-19-50)79(123)96-44-73(118)103-63(38-69-92-30-31-93-69)84(128)105-60(34-53-26-28-55(113)29-27-53)82(126)109-67(47-112)81(125)98-45-74(119)104-65(40-76(121)122)85(129)108-66(90(134)135)35-52-22-14-9-15-23-52/h7-31,41,48-49,58-67,77-78,94,112-113H,5-6,32-40,42-47H2,1-4H3,(H2,91,114)(H,92,93)(H,95,115)(H,96,123)(H,97,124)(H,98,125)(H,99,132)(H,100,116)(H,101,120)(H,102,117)(H,103,118)(H,104,119)(H,105,128)(H,106,127)(H,107,133)(H,108,129)(H,109,126)(H,110,130)(H,111,131)(H,121,122)(H,134,135)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBHNVYMFUKZPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CC(=O)NCC(=O)NC(C(=O)N1)CC2=CC=CC=C2)C(=O)NC(C(C)CC)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CC4=NC=CN4)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC6=CC=CC=C6)C(=O)O)CC(=O)N)CC7=CNC8=CC=CC=C87
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C90H111N21O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1871.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N(1)Gly-DL-Phe-DL-xiIle-Gly-DL-Trp-Gly-DL-Asn-DL-Asp(1)-DL-xiIle-DL-Phe-Gly-DL-Ala(imidazol-2-yl)-DL-Tyr-DL-Ser-Gly-DL-Asp-DL-Phe-OH

CAS RN

133658-45-4
Record name Anantin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133658454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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